
5-Bromothiophene-2-sulfonyl fluoride
Overview
Description
5-Bromothiophene-2-sulfonyl fluoride (CAS: 108158-00-5) is a sulfonyl halide derivative of bromothiophene, characterized by the molecular formula C₄H₂BrFO₂S₂ and a molar mass of 245.14 g/mol. It is commercially available in purities of 95–96% and serves as a critical intermediate in synthesizing sulfonamide derivatives, such as antimicrobial agents . Its stability and functional group versatility make it valuable in medicinal and materials chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromothiophene-2-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 5-bromothiophene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
5-Bromothiophene-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, sulfonamides, and sulfonates. These products have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Chemical Properties and Reactivity
5-Bromothiophene-2-sulfonyl fluoride is characterized by its molecular formula . The presence of the sulfonyl fluoride group enhances its reactivity, making it a valuable electrophile in various chemical reactions. It is particularly known for its role in the Suzuki–Miyaura cross-coupling reaction , which is essential for forming carbon-carbon bonds in organic synthesis .
Organic Synthesis
This compound serves as a critical building block in the synthesis of complex organic molecules. Its ability to participate in nucleophilic substitution reactions allows chemists to create a variety of derivatives that are useful in pharmaceuticals and materials science .
Table 1: Synthetic Applications of this compound
Reaction Type | Description |
---|---|
Suzuki Coupling | Forms new carbon-carbon bonds with aryl and vinyl boronic acids. |
Nucleophilic Substitution | Replaces the sulfonyl fluoride group with various nucleophiles. |
Formation of Sulfonamides | Used in synthesizing biologically active sulfonamide compounds. |
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features allow it to inhibit specific enzymes and proteins, making it a candidate for drug development targeting diseases influenced by quorum sensing in bacteria . For example, it has shown effectiveness in attenuating virulence factors in Vibrio species, indicating potential applications in treating bacterial infections.
Biological Studies
The compound's role as an inhibitor of quorum sensing highlights its significance in biological research. By interfering with cell signaling pathways, this compound can alter gene expression and cellular metabolism, providing insights into microbial behavior and pathogenicity .
Case Study 1: Inhibition of Quorum Sensing
A study investigated the effects of this compound on Vibrio species, demonstrating its ability to disrupt quorum sensing-regulated phenotypes such as biofilm formation and motility. This research suggests potential applications in developing new antibacterial strategies.
Case Study 2: Synthesis of Novel Compounds
Another study utilized this compound as a precursor for synthesizing a series of sulfonamide derivatives, showcasing its versatility in creating compounds with antimicrobial properties. The research highlighted modifications that enhanced biological activity while maintaining synthetic feasibility .
Industrial Applications
Beyond laboratory settings, this compound finds applications in the production of specialty chemicals and materials with unique properties. Its high reactivity allows for efficient large-scale synthesis processes using continuous flow reactors, which are advantageous for industrial production due to their efficiency and scalability .
Mechanism of Action
The mechanism of action of 5-bromothiophene-2-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows it to form covalent bonds with target molecules, which can inhibit enzyme activity or modify protein function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 5-bromothiophene-2-sulfonyl fluoride with its closest analogs:
Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) | Purity | Melting Point (°C) | Density (g/cm³) |
---|---|---|---|---|---|---|
This compound | 108158-00-5 | C₄H₂BrFO₂S₂ | 245.14 | 95–96% | Not reported | Not reported |
5-Bromothiophene-2-sulfonyl chloride | 55854-46-1 | C₄H₂BrClO₂S₂ | 261.54 | 97–98% | Not reported | Not reported |
5-Bromothiophene-2-sulfonamide | Not available | C₄H₃BrNO₂S₂ | ~241.11 (estimated) | Not given | 138–142 | 1.951 |
Key Observations :
- Reactivity : The sulfonyl chloride exhibits higher reactivity in nucleophilic substitutions (e.g., with amines) due to the superior leaving-group ability of chloride compared to fluoride . This makes the chloride preferable in reactions requiring rapid kinetics.
- Stability : The sulfonyl fluoride is more hydrolytically stable, reducing side reactions in aqueous conditions .
- Physical State : The sulfonamide derivative is a solid with a defined melting point (138–142°C ), whereas the sulfonyl halides are typically crystalline powders .
This compound
- Primarily used to synthesize 5-bromothiophene-2-sulfonamide via reaction with ammonium hydroxide in 2-methyltetrahydrofuran .
- Limited direct use in cross-coupling reactions but serves as a precursor for bioactive sulfonamides with urease inhibition and antimicrobial activities .
5-Bromothiophene-2-sulfonyl Chloride
- Widely employed in Suzuki–Miyaura couplings to generate arylthiophene sulfonamides (e.g., 5-arylthiophene-2-sulfonylacetamides) in moderate-to-high yields .
- Key intermediate in antitumor agent synthesis, such as 5-bromo-N-(2-chloroethyl)thiophene-2-sulfonamide , achieving 95% yield under mild conditions .
5-Bromothiophene-2-sulfonamide
- Direct applications include antimicrobial agents and enzyme inhibitors, leveraging its stability and hydrogen-bonding capacity .
Commercial Availability and Cost
Biological Activity
5-Bromothiophene-2-sulfonyl fluoride (C4H3BrFO2S2) is an organosulfur compound that has garnered attention for its diverse biological activities. This compound is primarily known for its role in organic synthesis, particularly in coupling reactions, but its biological implications extend into areas such as antimicrobial and anticancer research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential applications in medicine.
This compound acts through several biochemical pathways:
- Quorum Sensing Inhibition : It has been identified as an inhibitor of quorum sensing in Vibrio species, affecting virulence, motility, and biofilm formation. The compound binds to the SmcR protein, altering its transcriptional regulatory activity, which impacts gene expression related to these phenotypes.
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in the context of drug discovery. Its ability to modulate specific enzymes makes it a valuable tool in biochemical research .
Cellular Effects
The biological effects of this compound can be summarized as follows:
- Influence on Cellular Processes : The compound affects various cellular processes by altering cell signaling pathways and gene expression. Studies indicate that it can attenuate quorum sensing-regulated phenotypes in bacterial cells, leading to reduced virulence and biofilm formation.
- Stability and Degradation : Research indicates that the stability of this compound under specific conditions (2–8°C) allows it to maintain its biological activity over time.
Applications in Research
This compound has several applications in scientific research:
- Organic Synthesis : It serves as a building block for synthesizing complex molecules through coupling reactions like the Suzuki-Miyaura reaction.
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain sulfonyl fluoride derivatives demonstrated strong antifungal activity against Botrytis cinerea, with effective concentrations (EC50) lower than traditional fungicides like chlorothalonil .
- Nematicidal Properties : Some derivatives also displayed nematicidal activity against Bursaphelenchus xylophilus, suggesting potential agricultural applications .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antifungal Activity : A study evaluated the antifungal properties of sulfonyl fluorides derived from this compound. Notably, one derivative exhibited an EC50 of 2.67 μg/mL against Botrytis cinerea, outperforming established fungicides .
- Nematicidal Activity : Another investigation found that specific derivatives exhibited significant nematicidal effects with an LC50 value of 25.92 μg/mL against Bursaphelenchus xylophilus.
Comparative Data Table
Q & A
Q. Basic: What are the established synthetic routes for 5-bromothiophene-2-sulfonyl fluoride, and what reagents are critical for its preparation?
Answer:
this compound is synthesized via sulfonylation reactions. A key intermediate, 5-bromothiophene-2-sulfonyl chloride, is reacted with fluorinating agents (e.g., KF or tetrabutylammonium fluoride) under anhydrous conditions. In one protocol, the sulfonyl chloride intermediate is generated by treating 5-bromothiophene with chlorosulfonic acid, followed by fluorination . Critical reagents include triethylamine (Et₃N) for pH control and dioxane as a solvent. Reaction optimization requires strict temperature control (0–5°C during sulfonation) to minimize side reactions.
Q. Basic: What analytical techniques are recommended for characterizing this compound, and how is purity assessed?
Answer:
Characterization involves:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm structural integrity and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Elemental analysis to verify stoichiometry.
Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile impurities. Commercial batches typically report >95% purity, validated by chromatographic methods .
Q. Advanced: How can researchers optimize coupling reactions involving this compound in cross-catalytic systems?
Answer:
Optimization strategies include:
- Catalyst screening : Pd(PPh₃)₂Cl₂ or CuI for Sonogashira couplings, with PPh₃ as a ligand .
- Solvent selection : THF or DMF for improved solubility of aromatic intermediates.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 10 min at 60°C, 300 W) while maintaining yield .
- Stoichiometric adjustments : A 1.2:1 molar ratio of sulfonyl fluoride to alkyne minimizes unreacted starting material.
Q. Advanced: How should conflicting spectroscopic data (e.g., unexpected ¹⁹F shifts) be resolved during structural analysis?
Answer:
Unexpected ¹⁹F NMR shifts may arise from solvent polarity or intermolecular interactions. Methodological steps:
Control experiments : Compare spectra in deuterated DMSO vs. CDCl₃.
DFT calculations : Use Gaussian or ORCA to model electronic environments and predict shifts.
X-ray crystallography : Resolve ambiguities by determining the crystal structure .
Byproduct analysis : Employ LC-MS to identify degradation products or regioisomers .
Q. Advanced: What strategies improve regioselective functionalization of this compound?
Answer:
Regioselectivity is controlled by:
- Directing groups : Introduce electron-withdrawing substituents (e.g., -NO₂) to direct electrophilic attacks.
- Protecting sulfonyl fluoride : Use tert-butyl groups to block reactive sites during functionalization.
- Computational guidance : Molecular electrostatic potential (MEP) maps generated via DFT identify electron-deficient regions prone to nucleophilic substitution .
Q. Advanced: How does the stability of this compound vary under different storage conditions?
Answer:
Stability studies show:
- Short-term storage : -20°C in anhydrous DMF or DMSO prevents hydrolysis.
- Long-term storage : Lyophilized powder under argon retains >90% purity for 12 months.
- Degradation pathways : Hydrolysis in aqueous media forms sulfonic acid derivatives; monitor via ¹H NMR (disappearance of -SO₂F peak at δ 6.8–7.2 ppm) .
Q. Advanced: What computational tools are effective for predicting reactivity of this compound in novel reactions?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.
- Machine learning : Train models on existing sulfonyl fluoride reaction datasets to predict yields .
Q. Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Spill management : Neutralize with sodium bicarbonate and adsorb using silica gel.
- Waste disposal : Collect in halogenated waste containers for incineration .
Properties
IUPAC Name |
5-bromothiophene-2-sulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLKSNCDWSSCNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108158-00-5 | |
Record name | 5-Bromothiophene-2-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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